2-Iodobutane

Overview

Description

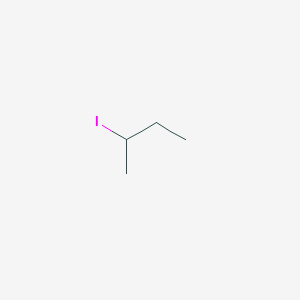

2-Iodobutane (C₄H₉I, CAS 513-48-4) is a secondary alkyl iodide with a molecular weight of 184.02 g/mol. It is a chiral molecule, existing as enantiomers (R)- and (S)-2-iodobutane, each exhibiting distinct optical activities. Its specific rotation for pure (S)-2-iodobutane is +15.90° . Structurally, the iodine atom is bonded to the second carbon of the butane chain, conferring unique steric and electronic properties. Applications include its use as a precursor in organic synthesis, a chiral probe in photodissociation studies , and a reagent in the Zeisel reaction for analyzing alkoxyl groups . Safety data indicate irritant effects and central nervous system inhibition upon exposure .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Iodobutane can be synthesized through the halogenation of butane. One common method involves the reaction of 2-butanol with hydroiodic acid (HI) in the presence of a dehydrating agent like phosphorus triiodide (PI3). The reaction proceeds as follows:

CH3CH2CH(OH)CH3+HI→CH3CH2CHI+H2O

Industrial Production Methods: Industrial production of this compound typically involves the iodination of butane using iodine and a catalyst. The process is carried out under controlled conditions to ensure the selective formation of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution (Sₙ2 Reactions)

2-Iodobutane undergoes bimolecular nucleophilic substitution (Sₙ2) with strong nucleophiles due to its relatively unhindered secondary carbon. The reaction proceeds via a concerted backside attack , leading to stereochemical inversion at the chiral center .

Key reactions and products:

Mechanistic Notes:

-

Rate follows second-order kinetics: Rate = k[this compound][Nu⁻] .

-

Polar aprotic solvents (e.g., DMSO) enhance reactivity by stabilizing the nucleophile .

Elimination (E2 Reactions)

In the presence of strong bases (e.g., hydroxide), this compound undergoes β-hydrogen elimination via the E2 mechanism , forming alkenes. The reaction requires an anti-periplanar alignment of the β-hydrogen and leaving group .

Products and Regiochemistry:

-

Primary product : 1-butene (via removal of a β-hydrogen from the methyl group).

-

Major product : 2-butene (Zaitsev product, more substituted alkene) .

-

Typical product ratio : ~4:1 (2-butene:1-butene) due to stability of the more substituted alkene .

Conditions Influencing Elimination vs. Substitution:

| Factor | Favors Elimination | Favors Substitution |

|---|---|---|

| Base strength | Strong bases (e.g., OH⁻) | Weak bases (e.g., SH⁻) |

| Solvent | Polar aprotic (e.g., THF) | Polar aprotic (e.g., DMSO) |

| Temperature | High temperatures | Moderate temperatures |

Reaction with Metals and Redox Agents

This compound reacts with alkali metals (e.g., Na, K) to form organometallic compounds, though such reactions are less common compared to primary alkyl halides . It is flammable (flash point: 21°C) and incompatible with strong oxidizing agents .

Stereochemical Considerations

The chiral center at C2 leads to stereoselective outcomes:

Scientific Research Applications

2-Iodobutane has several applications in scientific research:

Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other halogenated compounds and in the study of reaction mechanisms.

Biology: It serves as a model compound in the study of halogenated hydrocarbons’ biological effects.

Medicine: It is used in the synthesis of pharmaceuticals and in radiolabeling for imaging studies.

Industry: It is employed in the production of agrochemicals and as a solvent in various industrial processes.

Mechanism of Action

The primary mechanism by which 2-iodobutane exerts its effects is through nucleophilic substitution reactions. The iodine atom, being a good leaving group, facilitates the attack of nucleophiles on the carbon atom to which it is attached. This results in the formation of new compounds with the substitution of the iodine atom by the nucleophile.

Comparison with Similar Compounds

Comparison with Structural Isomers

1-Iodobutane (Primary Isomer)

Structural Differences : The iodine atom is bonded to the terminal carbon in 1-iodobutane, making it a primary alkyl iodide.

Physical Properties :

- Diffusion Coefficients : At 427–428 K in helium, 2-iodobutane exhibits a 3% deviation between measured and estimated diffusivities, while 1-iodobutane shows a 1% deviation. This suggests branching reduces diffusivity predictability due to altered collision cross-sections .

- Boiling Point : this compound (120°C) has a lower boiling point than 1-iodobutane (130°C), reflecting weaker van der Waals forces in the branched isomer.

Reactivity :

- In the Zeisel reaction, 1-iodobutane is a minor intermediate that undergoes acid-catalyzed conversion to this compound via elimination and addition pathways .

- Photodissociation at 266 nm populates the 3Q⁺₀ state in this compound, leading to ultrafast C–I bond cleavage and chiral radical formation. In contrast, 1-iodobutane lacks chiral centers, simplifying its dissociation dynamics .

Stereochemical Outcomes :

- This compound’s chirality allows enantiomeric resolution via GC with a correlation coefficient of 0.9998 for calibration curves . Racemization occurs during SN2 reactions with iodide ions, as seen in the inversion of (+)-2-iodobutane to (−)-2-iodobutane .

tert-Butyl Iodide (Tertiary Isomer)

Structural Differences : The iodine is bonded to a tertiary carbon in tert-butyl iodide (C(CH₃)₃I).

Reactivity :

- Tertiary alkyl iodides undergo faster SN1 reactions due to stable carbocation intermediates, whereas this compound favors SN2 mechanisms with inversion of configuration .

- In elimination reactions, tert-butyl iodide produces alkenes more readily than this compound, which generates a mix of 1- and this compound under basic conditions .

Stability :

- This compound requires copper stabilizers to prevent decomposition, while tertiary isomers are more prone to β-hydride elimination .

Comparison with Other Halogenated Compounds

Dichloroethyl Ether

Functional Group Differences : Dichloroethyl ether (ClCH₂CH₂OCH₂CH₂Cl) contains ether and chloro groups, unlike the alkyl iodide in this compound.

Diffusion Properties : In air at 298 K, dichloroethyl ether shows a 5% deviation in diffusion coefficients, higher than this compound’s 3% in helium. This reflects greater molecular complexity and polarity in the ether .

Applications : While this compound is used in stereochemical studies, dichloroethyl ether serves as a solvent or intermediate in polymer synthesis.

2-Chlorobutane and 2-Bromobutane

Bond Strength and Reactivity :

- C–X Bond Dissociation Energy : C–I (234 kJ/mol) < C–Br (285 kJ/mol) < C–Cl (327 kJ/mol). This makes this compound more reactive in nucleophilic substitutions than chloro/bromo analogs.

- Photodissociation : this compound’s C–I bond cleaves at 266 nm, producing spin-orbit-excited iodine (I*), while 2-bromobutane requires higher energy for analogous reactions .

Optical Activity :

- 2-Chlorobutane and 2-bromobutane also exhibit chirality, but their specific rotations differ due to varying polarizabilities of halogens. For example, (S)-2-bromobutane has a specific rotation of +23.1°, compared to +15.90° for (S)-2-iodobutane .

Spectroscopic and Computational Comparisons

Rotational Spectroscopy

This compound’s rotational transitions (5.5–16.5 GHz) reveal a gauche conformation with Cₛ symmetry, distinct from 1-iodobutane’s linear structure. Nuclear quadrupole coupling constants (χₐₐ = −1933 MHz) reflect iodine’s electronic environment .

Computational Reaction Pathways

Imposed activation simulations predict this compound reacts with ethoxide to form eight products (e.g., elimination to 1-butene and substitution to 2-ethoxybutane). In contrast, tert-butyl iodide predominantly undergoes elimination .

Data Tables

Table 1: Diffusion Coefficients in Helium (427–428 K)

| Compound | Measured D (cm²/s) | Estimated D (cm²/s) | Deviation | |

|---|---|---|---|---|

| 1-Iodobutane | 0.142 | 0.140 | 1% | |

| This compound | 0.138 | 0.134 | 3% |

Table 2: Specific Rotations of Chiral Halides

| Compound | Specific Rotation ([α]₀) | |

|---|---|---|

| (S)-2-Iodobutane | +15.90° | |

| (S)-2-Bromobutane | +23.1° | |

| (S)-2-Chlorobutane | +12.5° |

Table 3: Reaction Pathways with Ethoxide

| Reactant | Major Products | Mechanism | |

|---|---|---|---|

| This compound | 1-Butene, 2-ethoxybutane | SN2/E2 | |

| tert-Butyl Iodide | 2-Methylpropene | E2 |

Biological Activity

2-Iodobutane, also known as sec-butyl iodide, is an organic compound with the molecular formula CHI and a CAS number of 513-48-4. It is a halogenated alkane that has garnered interest in various fields due to its biological activity and potential applications in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, toxicity, and relevant case studies.

- Molecular Formula : CHI

- Molecular Weight : 184.02 g/mol

- Boiling Point : 119-120 °C

- Flash Point : 21 °C

- Density : 1.597 g/cm³

- Odor : Ether-like

Mechanisms of Biological Activity

This compound's biological activity is primarily attributed to its ability to participate in nucleophilic substitution reactions (SN2). This characteristic allows it to act as a reactive intermediate in the synthesis of various biologically active compounds. The compound has been studied for its potential use in drug development due to its interaction with biological systems.

Cytotoxicity Studies

Recent studies have demonstrated that this compound exhibits cytotoxic effects on certain cell lines. For instance, research has indicated that exposure to this compound can lead to cellular damage and apoptosis in human lung cancer cells, suggesting its potential as an anticancer agent. The cytotoxicity is believed to be mediated through the generation of reactive oxygen species (ROS), which induce oxidative stress and subsequent cell death.

Acute Effects

- Inhalation : Irritation of the respiratory tract, leading to coughing and wheezing.

- Skin Contact : Possible irritation and rash upon repeated exposure.

- Eye Contact : Irritation may occur upon direct contact.

Chronic Effects

While acute effects are well-documented, chronic exposure to this compound raises concerns regarding long-term health impacts. The compound has not been extensively tested for carcinogenicity or reproductive toxicity; however, it is classified as a potential reproductive hazard due to its structural properties.

Study on Enantiomeric Activity

A notable study investigated the enantiomeric forms of this compound and their respective biological activities. The research found that the (S)-enantiomer exhibited greater cytotoxicity compared to the (R)-form when tested against various cancer cell lines. This finding highlights the importance of stereochemistry in determining the biological effects of halogenated compounds.

Application in Medicinal Chemistry

In medicinal chemistry, this compound has been utilized as a building block for synthesizing more complex molecules with potential therapeutic applications. For example, it has been incorporated into drug candidates targeting bacterial infections due to its reactivity and ability to form covalent bonds with bacterial enzymes.

Summary Table of Biological Activity

| Biological Activity | Effect | Mechanism |

|---|---|---|

| Cytotoxicity | Induces apoptosis in cancer cells | Generation of reactive oxygen species (ROS) |

| Skin irritation | Possible rash upon contact | Direct irritant effect |

| Respiratory irritation | Coughing and wheezing | Irritation of mucous membranes |

Q & A

Basic Research Questions

Q. How does the leaving group (iodide vs. bromide) influence the rate of SN2 reactions involving 2-iodobutane?

- Methodological Answer : The rate of SN2 reactions increases with the quality of the leaving group. In a comparative study replacing 2-bromobutane with this compound under identical conditions, the reaction rate increased due to iodide's superior leaving ability (lower bond strength and greater polarizability compared to bromide). For example, in cyclohexene synthesis, substituting bromide with iodide accelerated nucleophilic substitution .

- Data : Hydrolysis rates follow the order this compound > 2-bromobutane > 2-chlorobutane, with instantaneous precipitation observed for iodide in SN1 conditions .

Q. What is the stereochemical outcome of SN2 reactions using (R)-2-iodobutane?

- Methodological Answer : SN2 reactions proceed with inversion of configuration. For (R)-2-iodobutane, the product will have the (S) configuration. This is confirmed by the conversion of (−)-2-iodobutane (R configuration) to (−)-2-butanol (R configuration) via retention in SN1 mechanisms, contrasting with SN2 inversion .

Q. How can gas chromatography (GC) be optimized to quantify this compound in complex mixtures?

- Methodological Answer : Calibrate using a toluene internal standard. Construct a linear calibration curve (e.g., , ) for this compound in o-xylene (1.3–58.1 mg/mL). Ensure repeatability by analyzing triplicate samples and validating detection limits .

Q. Why does this compound hydrolyze faster than 2-bromobutane in aqueous conditions?

- Methodological Answer : The C–I bond is weaker (bond dissociation energy ~234 kJ/mol vs. ~285 kJ/mol for C–Br) and more polarizable, facilitating nucleophilic attack. Kinetic studies show iodide’s faster departure in both SN1 (solvolysis) and SN2 (bimolecular substitution) mechanisms .

Q. What conditions favor the conversion of this compound to butan-2-ol vs. alkenes?

- Methodological Answer :

- Substitution (to butan-2-ol) : Use a polar aprotic solvent (e.g., DMSO) with a strong nucleophile (e.g., CH3O<sup>−</sup>Na<sup>+</sup>) at low temperatures (<−40°C) to suppress elimination .

- Elimination (to alkenes) : Employ a bulky base (e.g., KOtBu) in a polar protic solvent (e.g., methanol) at elevated temperatures to favor E2 pathways .

Advanced Research Questions

Q. How can femtosecond spectroscopy resolve chirality dynamics in this compound during photodissociation?

- Methodological Answer : Bi-circular high-harmonic spectroscopy (BHHS) and time-resolved photoelectron circular dichroism (TR-PECD) track chiral dichroism changes during C–I bond cleavage. For this compound, BHHS reveals sign inversion in chiral dichroism within 100 fs post-excitation, correlating with attosecond hole dynamics in the cation .

Q. What computational methods predict reaction pathways for this compound with ethoxide?

- Methodological Answer : Conformer exploration with imposed activation (CEIA) identifies intermediates by constraining activation coordinates (e.g., C–I bond elongation). For (R)-2-iodobutane + ethoxide, CEIA predicts competing SN2 substitution (to 2-ethoxybutane) and E2 elimination (to 1- and 2-butene) pathways .

Q. How do conformers of this compound influence ionization energies in mass spectrometry?

- Methodological Answer : Mass-analyzed threshold ionization (MATI) distinguishes conformers via spin–orbit splitting. For this compound, two conformers exhibit ionization energies of 9.1725 eV (PH) and 9.1972 eV (PC) to lower spin–orbit states, with fragmentation thresholds at 9.7394 eV and 9.7649 eV for upper states .

Q. What mechanisms drive multiphoton vs. field ionization in this compound under femtosecond laser pulses?

- Methodological Answer : At intensities >5×10<sup>13</sup> W/cm<sup>2</sup>, field ionization (FI) dominates, producing asymmetric charge distribution in transient ions. Multiphoton ionization (MPI) generates stable doubly charged ions (C4H9I<sup>2+</sup>) with thresholds higher than I<sup>2+</sup> formation .

Q. How does solvent polarity affect SN1/SN2 competition in this compound reactions?

- Methodological Answer : In polar protic solvents (e.g., methanol), SN1 dominates due to stabilization of carbocation intermediates. In polar aprotic solvents (e.g., DMSO), SN2 prevails via a backside attack mechanism. For example, (S)-2-iodobutane + CH3O<sup>−</sup> in DMSO yields (R)-2-methoxybutane with inversion .

Properties

IUPAC Name |

2-iodobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9I/c1-3-4(2)5/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQRUSQUYPCHEKN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9I | |

| Record name | 2-IODOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40858729 | |

| Record name | 2-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-iodobutane appears as a colorless liquid. Less dense than water. Vapors heavier than air. Used to make other chemicals and as a solvent., Colorless liquid with an ether-like odor; [Alfa Aesar MSDS] | |

| Record name | 2-IODOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

17.1 [mmHg] | |

| Record name | sec-Butyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17224 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

513-48-4 | |

| Record name | 2-IODOBUTANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3648 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Iodobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=513-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-IODOBUTANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8422 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 2-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Iodobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40858729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-iodobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.422 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-IODOBUTANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4302E40S4N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.